molecular formula C13H8O3 B599864 4-hydroxy-2H-benzo[h]chromen-2-one CAS No. 5594-97-8

4-hydroxy-2H-benzo[h]chromen-2-one

Cat. No.: B599864
CAS No.: 5594-97-8
M. Wt: 212.204
InChI Key: DYVMMOSLXBYVAQ-UHFFFAOYSA-N
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Description

4-Hydroxy-2H-benzo[h]chromen-2-one is a chemical compound with the molecular formula C13H8O3. It is a member of the coumarin family, which are oxygen-containing heterocycles known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2H-benzo[h]chromen-2-one can be synthesized through various methods. One common synthetic route involves the alkylation of 4-hydroxy-2H-chromen-2-ones with 2-chloromethyloxirane in acetone in the presence of potassium carbonate. This reaction yields 4-(2,3-epoxypropoxy)-2H-chromen-2-ones, which can be further treated with various amines to obtain the corresponding 4-(3-amino-2-hydroxypropoxy)-2H-chromen-2-ones .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of green solvents and catalysts to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, dihydro derivatives, and quinones .

Scientific Research Applications

4-Hydroxy-2H-benzo[h]chromen-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of dyes, perfumes, and other industrial chemicals.

Properties

IUPAC Name

4-hydroxybenzo[h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-11-7-12(15)16-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVMMOSLXBYVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715621
Record name 4-Hydroxy-2H-naphtho[1,2-b]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5594-97-8
Record name NSC380712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-2H-naphtho[1,2-b]pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What are the common synthetic routes to obtain 4-hydroxy-2H-benzo[h]chromen-2-one derivatives?

A1: this compound serves as a versatile starting material for synthesizing various derivatives. Two common approaches are:

  • Condensation Reactions: this compound reacts with dimethyl sulphate or alkyl halides in the presence of a base like anhydrous potassium carbonate (K2CO3) in dry acetone. This results in O-alkylation, forming condensed derivatives. []
  • Multi-Component Reactions: A one-pot synthesis involves reacting this compound with malononitrile and various aromatic aldehydes. This reaction, catalyzed by a base like triethylamine (NEt3) in water, yields 1-aryl-1,12-dihydrobenzo[h]pyrano[c]chromene derivatives through a three-component condensation. []

Q2: What biological activities have been reported for this compound derivatives?

A2: Derivatives of this compound, particularly coumestans synthesized from it, have demonstrated potential anticancer activity. [] Additionally, dihydrobenzo[h]pyrano[3,2-c]chromene derivatives, synthesized via a multi-component reaction, were evaluated for cytotoxic activity against human cancer cell lines (MOLT-4 and HL-60). While most compounds exhibited low inhibitory activity at micromolar concentrations, further research into structure-activity relationships could lead to more potent derivatives. []

Q3: What are the advantages of using green chemistry principles in synthesizing this compound derivatives?

A3: The synthesis of 1-aryl-1,12-dihydrobenzo[h]pyrano[c]chromene derivatives utilizing water as a solvent and triethylamine as a base exemplifies the principles of green chemistry. [] This approach offers several advantages:

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